molecular formula C8H14N2O2 B15315307 2-(4-Acetylpiperazin-1-yl)acetaldehyde

2-(4-Acetylpiperazin-1-yl)acetaldehyde

Cat. No.: B15315307
M. Wt: 170.21 g/mol
InChI Key: ZCUGJAQCHMIJJG-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)acetaldehyde is an organic compound with the molecular formula C8H14N2O2 It is characterized by the presence of a piperazine ring substituted with an acetyl group and an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazin-1-yl)acetaldehyde typically involves the reaction of piperazine with acetyl chloride to form 4-acetylpiperazine. This intermediate is then reacted with acetaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetylpiperazin-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-(4-Phenylpiperazin-1-yl)acetaldehyde: Similar structure but with a phenyl group instead of an acetyl group.

    2-(4-Methylpiperazin-1-yl)acetaldehyde: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness: 2-(4-Acetylpiperazin-1-yl)acetaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)acetaldehyde

InChI

InChI=1S/C8H14N2O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h7H,2-6H2,1H3

InChI Key

ZCUGJAQCHMIJJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC=O

Origin of Product

United States

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